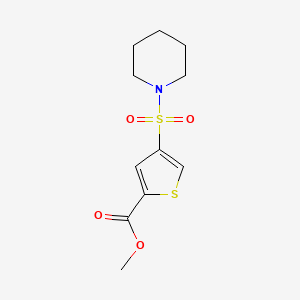
methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. In
Mécanisme D'action
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate works by inhibiting the activity of BTK, ITK, and JAK3 kinases. BTK is a key regulator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cell lymphomas. ITK is involved in T-cell receptor signaling, which is important for the activation and proliferation of T-cells. JAK3 is involved in the signaling pathway of several cytokines, including interleukin-2, which is important for the proliferation of T-cells. By inhibiting these kinases, this compound disrupts the signaling pathways that are critical for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, ITK, and JAK3 kinases in biochemical assays. In preclinical studies, it has demonstrated efficacy in inhibiting the growth of several types of cancer cells. In addition, it has shown synergy with other cancer therapies, such as chemotherapy and immunotherapy. This compound has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. It has also shown synergy with other cancer therapies, which makes it a promising candidate for combination therapy. However, there are also some limitations to using this compound in lab experiments. It has a relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, it has not yet been evaluated in clinical trials for the treatment of cancer, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for the development of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate. One potential direction is to evaluate its efficacy in clinical trials for the treatment of various types of cancer. Another direction is to explore its potential as a combination therapy with other cancer therapies, such as chemotherapy and immunotherapy. In addition, there is potential to modify the chemical structure of this compound to improve its solubility and pharmacokinetic properties. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate involves a series of chemical reactions starting with 2-thiophenecarboxylic acid. The acid is first converted to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with piperidine to form the corresponding piperidinyl acid chloride. The piperidinyl acid chloride is then reacted with methylamine to form the final product, this compound. The overall yield of the synthesis is approximately 25%.
Applications De Recherche Scientifique
Methyl 4-(1-piperidinylsulfonyl)-2-thiophenecarboxylate has been shown to have potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These kinases are involved in various signaling pathways that are important for the survival and proliferation of cancer cells. In preclinical studies, this compound has demonstrated efficacy in inhibiting the growth of several types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also shown synergy with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
methyl 4-piperidin-1-ylsulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-16-11(13)10-7-9(8-17-10)18(14,15)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVQFPJROZFUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5136909.png)
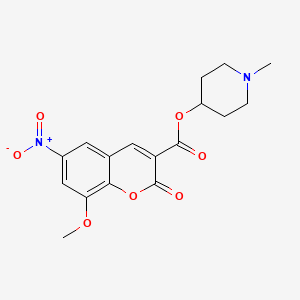
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
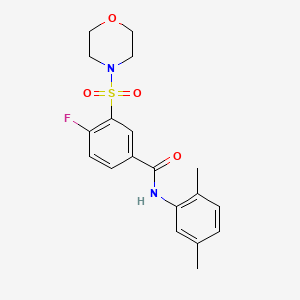
![methyl [4-({[(2,6-dichlorobenzyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B5136947.png)
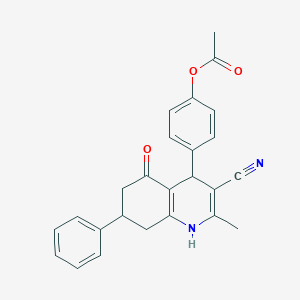
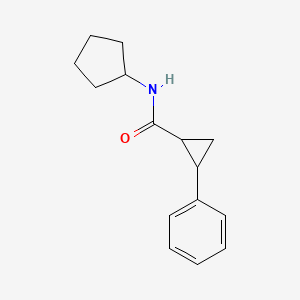
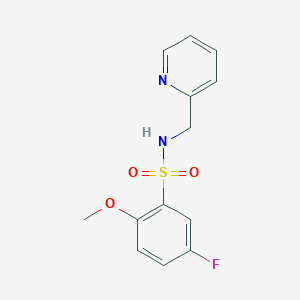
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)
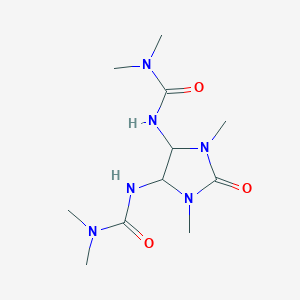
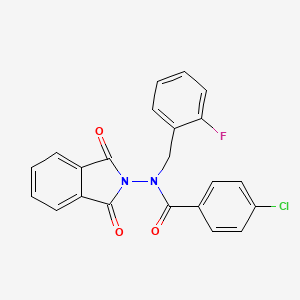
![N-[2-(benzylthio)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5137010.png)
![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)
